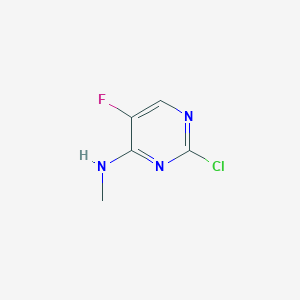

2-chloro-5-fluoro-N-methylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClFN3/c1-8-4-3(7)2-9-5(6)10-4/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYADLELCFPIRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408036 | |

| Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67316-43-2 | |

| Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-5-fluoro-N-methylpyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Prepared by a Senior Application Scientist

Abstract

2-chloro-5-fluoro-N-methylpyrimidin-4-amine is a highly functionalized heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its strategic placement of a reactive chlorine atom, a fluorine atom, and an N-methylamino group on the pyrimidine core renders it a valuable and versatile building block in medicinal chemistry. This guide provides an in-depth analysis of its core properties, details a robust synthetic pathway with mechanistic insights, outlines protocols for analytical validation, and explores its application as a key intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity.

1.1 The Modulatory Effects of Fluoro- and Chloro- Substituents

Functionalization of the pyrimidine ring with halogens is a cornerstone of modern drug design. The fluorine atom at the C5 position can enhance metabolic stability, improve binding affinity by participating in favorable electrostatic interactions, and modulate the pKa of adjacent functional groups. The chlorine atom at the C2 position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of diverse side chains to explore the target's binding pocket.[2][3]

1.2 Introducing this compound

This compound combines the benefits of the pyrimidine core with the strategic functionalization of both a fluorine and a chlorine atom, alongside an N-methylamino group. This specific arrangement makes it a sought-after intermediate for building complex molecules, especially in the field of oncology where pyrimidine-based kinase inhibitors are prevalent.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and drug discovery workflows.

2.1 Molecular Structure and Key Features

The structure features an electron-deficient pyrimidine ring, making the C2 and C4 positions susceptible to nucleophilic attack.[5][6] The C2 position, bearing the chlorine atom, is the primary site for SNAr reactions.

Caption: 2D Structure of this compound.

2.2 Table: Core Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 67316-43-2 | |

| Molecular Formula | C₅H₅ClFN₃ | |

| Molecular Weight | 161.56 g/mol | |

| Appearance | Solid (form) |

2.3 Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, data can be inferred from analogous structures. Researchers should always confirm the structure of synthesized or purchased material using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the N-methyl group (around 3.0-3.3 ppm), a doublet for the C6-H (around 8.0-8.3 ppm, coupled to the C5-F), and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyrimidine ring and the N-methyl group. The carbon atoms attached to F and Cl will show characteristic shifts and coupling. |

| ¹⁹F NMR | A doublet corresponding to the C5-F, coupled to the C6-H. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 162.02. |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from the commercially available precursor, 2,4-dichloro-5-fluoropyrimidine. This precursor is synthesized from 5-fluorouracil.[7][8]

3.1 Recommended Synthetic Pathway

The key transformation is a regioselective nucleophilic aromatic substitution (SNAr). The C4 position of 2,4-dichloro-5-fluoropyrimidine is generally more reactive towards nucleophiles than the C2 position.[9][10] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4.

Caption: Synthetic workflow for this compound.

3.2 Protocol 1: Laboratory-Scale Synthesis and Purification

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

2,4-dichloro-5-fluoropyrimidine (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O or 2M in THF) (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

-

Ethanol (EtOH) or Tetrahydrofuran (THF) as solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in ethanol (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Application Scientist's Note: Starting at 0 °C helps to control the initial exotherm of the reaction and enhances the regioselectivity by minimizing side reactions.

-

-

Addition of Base and Nucleophile: To the stirred solution, add DIPEA (1.5 eq). Then, add the methylamine solution (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Application Scientist's Note: A non-nucleophilic base like DIPEA is used to quench the HCl generated during the reaction without competing with the methylamine nucleophile.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

-

Application Scientist's Note: The aqueous washes remove the amine salt (DIPEA-HCl) and any excess methylamine, which are water-soluble.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Reactivity and Downstream Applications

The primary utility of this compound lies in the reactivity of the remaining C2-chloro substituent. This position is activated towards a second SNAr reaction, allowing for the introduction of a wide variety of nucleophiles.

4.1 The C2-Chloro Position: A Gateway for Kinase Inhibitor Synthesis

The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors, forming crucial hydrogen bonds with the protein's backbone.[4] The C2 position provides the attachment point for moieties that project into the ATP-binding site, conferring potency and selectivity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-depth Technical Guide to 2-chloro-5-fluoro-N-methylpyrimidin-4-amine: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine, a fluorinated pyrimidine derivative with significant potential in medicinal chemistry. We will delve into its chemical identity, a plausible synthetic route, its applications in drug discovery, and essential safety information.

Core Chemical Identity

This compound is a heterocyclic compound featuring a pyrimidine ring, a cornerstone scaffold in numerous biologically active molecules. The strategic placement of a chlorine atom, a fluorine atom, and a methylamino group makes it a highly versatile intermediate for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies.

CAS Number: 67316-43-2

Molecular Structure:

Figure 1: 2D Structure of this compound.

Figure 1: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value |

| Molecular Formula | C₅H₅ClFN₃ |

| Molecular Weight | 161.56 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 67316-43-2 |

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis hinges on the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This selectivity allows for a controlled, stepwise introduction of the methylamino group.

An In-depth Technical Guide to 2-chloro-5-fluoro-N-methylpyrimidin-4-amine: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine, a fluorinated pyrimidine derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its anticipated applications, particularly as a versatile building block in the synthesis of targeted therapeutics.

Core Molecular Attributes

This compound is a solid compound at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClFN₃ | [1] |

| Molecular Weight | 161.56 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 67316-43-2 | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound from 5-fluorouracil.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

This procedure is adapted from established methods for the chlorination of uracil derivatives[2].

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging the Flask: To the flask, add 5-fluorouracil (1.0 eq) and phosphorus oxychloride (POCl₃, 2.5 eq).

-

Heating and Addition: Begin stirring the mixture and heat to 100°C. Slowly add N,N-dimethylaniline (2.0 eq) dropwise over 9 hours.

-

Reaction Monitoring: Maintain the reaction at 100°C for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice water and dichloromethane (DCM).

-

Extraction and Purification: Separate the organic layer. Wash the organic layer with concentrated hydrochloric acid, followed by a 5% aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution, a common reaction for functionalizing chloropyrimidines[3].

-

Reaction Setup: In a sealed reaction vial, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 1.0 eq) and a solution of methylamine (1.0 eq) to the vial.

-

Reaction Conditions: Seal the vial and heat the mixture to 80°C for 4 hours, with stirring.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water three times.

-

Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyrimidines are a cornerstone in the development of targeted therapeutics, particularly in the field of oncology. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" element in a multitude of kinase inhibitors[4].

Role as a Kinase Inhibitor Building Block

The structure of this compound makes it a valuable intermediate for the synthesis of potent and selective kinase inhibitors. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains that can interact with the target protein. The N-methylamino group at the 4-position can be further functionalized to modulate the compound's physicochemical properties and biological activity.

Caption: Role of this compound in the synthesis of kinase inhibitors.

This versatile scaffold can be utilized in the synthesis of inhibitors for a range of kinases, including but not limited to, Src, Abl, and Polo-like kinase 4 (PLK4)[5][6].

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not publicly available, the following are the expected characteristics based on its structure:

-

¹H NMR: The spectrum is expected to show a singlet for the pyrimidine proton, a doublet for the N-methyl protons (due to coupling with the adjacent nitrogen), and a broad singlet for the NH proton.

-

¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.56 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom. A mass spectrum of the closely related (2-chloro-5-fluoro-pyrimidin-4-yl)amine is available for comparison[7].

Safety and Handling

This compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318)[1]. Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible, and its chemical structure is well-suited for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a solid foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors.

References

- BenchChem. (2025, November 2). Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery. BenchChem.

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Zheng, Y., et al. (2013). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o358.

- BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: A Key Building Block in Medicinal Chemistry. BenchChem.

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 1(7), 124-126.

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 26(11), 3385.

- BenchChem. (2025).

-

SpectraBase. (n.d.). (2-chloro-5-fluoro-pyrimidin-4-yl)amine. Wiley-VCH. Retrieved from [Link]

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335–1347.

- Angene. (2025, December 28). Unlock the Potential of 2-Chloro-5-methylpyridine. Angene.

- Zhang, J., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 59(8), 2059-2063.

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | C5H3ClF3N3 | CID 72183117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-fluoro-N-methylpyrimidin-4-amine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique combination of a chloro, a fluoro, and an N-methylamino group on the pyrimidine core imparts specific electronic and steric properties that can influence its biological activity and potential as a scaffold in the development of novel therapeutic agents. Accurate and comprehensive structural elucidation is the cornerstone of any research and development endeavor involving such molecules. This guide provides a detailed exploration of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven insights to offer a robust framework for the analysis of this and structurally related compounds.

While direct experimental spectra for this specific molecule are not widely published, this guide will utilize predictive data based on established spectroscopic principles and available data from closely related structural analogs. This approach provides a strong foundation for researchers to interpret their own experimental data.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound are pivotal in determining its spectroscopic signature. The aromatic pyrimidine ring, the electron-withdrawing halogen substituents, and the N-methylamino group each contribute distinct signals in NMR, specific vibrational modes in IR, and predictable fragmentation patterns in MS.

Caption: 2D structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework, while ¹⁹F NMR can offer specific insights into the fluorine environment.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 300-600 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectrometer Setup:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): -2 to 12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~8.0-8.2 | d | 1H | H-6 | The proton at position 6 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the pyrimidine ring and the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms. It will appear as a doublet due to coupling with the fluorine at position 5. |

| ~5.5-6.0 | br s | 1H | N-H | The N-H proton of the methylamino group will likely appear as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent. |

| ~3.1-3.3 | d | 3H | N-CH₃ | The methyl protons will be a doublet due to coupling with the N-H proton. The chemical shift is in the expected range for an N-methyl group attached to an electron-deficient aromatic ring. |

Expertise & Experience: The choice of solvent is critical. In a protic solvent like DMSO-d₆, the N-H proton signal may be broader or exchange with residual water, potentially simplifying the methyl group's signal to a singlet. The coupling constant between H-6 and F-5 (JH-F) is expected to be in the range of 2-4 Hz.

The Strategic Role of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Privileged Pyrimidine Scaffold and the Emergence of a Key Intermediate

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure renowned for its prevalence in a multitude of clinically impactful therapeutic agents.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its synthetic tractability, has cemented its status as a cornerstone in the design of targeted therapies, particularly in oncology.[3][4] Within this esteemed class of heterocycles, 2-chloro-5-fluoro-N-methylpyrimidin-4-amine has emerged as a pivotal building block, offering a unique combination of reactive handles and modulatory substituents that are highly sought after by medicinal chemists.

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound. We will delve into the mechanistic rationale behind its synthesis, the nuanced roles of its constituent functional groups in molecular recognition and pharmacokinetic profiles, and its application in the development of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their therapeutic discovery programs.

Synthesis and Molecular Architecture: A Stepwise Approach to a High-Value Intermediate

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 5-fluorouracil. The overall synthetic strategy hinges on the initial formation of a di-chlorinated pyrimidine intermediate, followed by a regioselective nucleophilic aromatic substitution.

Step 1: Synthesis of the Precursor, 2,4-dichloro-5-fluoropyrimidine

The initial and critical step is the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved through chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline to drive the reaction to completion.[5][6]

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoropyrimidine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃) and a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).

-

Addition of Starting Material: Slowly add 5-fluorouracil to the stirred solution at room temperature. The addition should be portion-wise to control any exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of crushed ice and water. Extract the aqueous layer with an organic solvent such as dichloromethane. The combined organic layers are then washed with a dilute solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine. Further purification can be achieved by distillation or column chromatography.

Step 2: Regioselective Synthesis of this compound

The second stage of the synthesis involves the selective reaction of 2,4-dichloro-5-fluoropyrimidine with methylamine. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position, allowing for a regioselective substitution.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Addition of Nucleophile: Add a solution of methylamine (in a solvent like THF or water) to the reaction mixture. A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.[5]

-

Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Structure-Activity Relationship (SAR) and Mechanistic Insights: The Trifecta of Functionality

The utility of this compound in medicinal chemistry is derived from the specific contributions of its three key functional groups: the 2-chloro substituent, the 5-fluoro atom, and the N-methyl-4-amino group.

-

The 2-Chloro Group: A Versatile Handle for Further Functionalization: The chlorine atom at the C2 position serves as a crucial reactive site for introducing further molecular complexity. It is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of side chains that can be tailored to interact with specific residues within the target protein's active site. This "late-stage functionalization" is a powerful strategy in lead optimization.[7][8]

-

The 5-Fluoro Group: Enhancing Potency and Modulating Physicochemical Properties: The introduction of a fluorine atom at the C5 position of the pyrimidine ring can have profound effects on the molecule's biological activity and pharmacokinetic profile. The high electronegativity of fluorine can alter the electronic distribution of the pyrimidine ring, potentially enhancing binding affinity to the target protein. Furthermore, the C-F bond is metabolically stable, which can block sites of metabolism and improve the drug's half-life.[9][10]

-

The N-methyl-4-amino Group: A Key Hinge-Binding Element: The 4-amino group is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[11] The nitrogen atom and the exocyclic amino proton can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The N-methyl group can provide additional van der Waals interactions and fine-tune the basicity and lipophilicity of the molecule, which can impact cell permeability and oral bioavailability.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The this compound scaffold is particularly prominent in the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.[4][12]

Case Study: Targeting Aberrant Kinase Signaling in Oncology

Many clinically successful and investigational kinase inhibitors utilize a substituted pyrimidine core to anchor the molecule within the ATP-binding pocket of the target kinase. The this compound moiety provides an excellent starting point for the development of inhibitors targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Aurora Kinases.[13][14][15]

The general strategy involves utilizing the 2-chloro position to introduce a larger, often aromatic or heteroaromatic, substituent that can occupy the hydrophobic regions of the ATP-binding site, thereby enhancing potency and selectivity.

Illustrative Kinase Signaling Pathway: The EGFR Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[16][17][18] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The diagram below illustrates a simplified representation of the EGFR signaling cascade.

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Quantitative Data and Biological Activity

The inhibitory activity of compounds derived from the this compound scaffold is typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of an inhibitor. The following table provides hypothetical, yet representative, IC₅₀ values for a series of compounds based on this scaffold against a panel of relevant kinases.

| Compound ID | R-Group at C2 Position | EGFR IC₅₀ (nM) | BTK IC₅₀ (nM) | Aurora A IC₅₀ (nM) |

| Scaffold | -Cl | >10,000 | >10,000 | >10,000 |

| Derivative 1 | 4-Anilino | 50 | 850 | 1200 |

| Derivative 2 | 3-Ethynylphenyl | 15 | 250 | 750 |

| Derivative 3 | 4-(Piperazin-1-yl)phenyl | 120 | 35 | 900 |

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ of a test compound against a specific protein kinase.

Protocol: Luminescence-Based In Vitro Kinase Assay

-

Materials:

-

Kinase of interest (e.g., EGFR, BTK, Aurora A)

-

Kinase substrate peptide

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit

-

White, opaque 96- or 384-well plates

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

In a multi-well plate, add the kinase and the test compound at various concentrations.

-

Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate at 30 °C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (or equivalent).

-

Incubate at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed building block in modern medicinal chemistry. Its unique combination of a reactive handle for further elaboration, a potency-enhancing fluorine substituent, and a key hinge-binding motif makes it an ideal starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility and the well-understood structure-activity relationships of its derivatives will undoubtedly continue to fuel the discovery of novel therapeutics for a range of diseases, most notably cancer. As our understanding of the kinome and the intricacies of cellular signaling pathways deepens, the rational design of new drug candidates based on this privileged scaffold will remain a fruitful and exciting area of research.

References

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- Bentham Science Publishers. (2025).

- Makki, M., Bakhotmah, D., Abdel-Rahman, R., & El-Shahawy, M. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2, 311-320.

- National Center for Biotechnology Information. (2025). A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central.

- SciRP.org. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease.

- Frontiers Media. (2025).

- RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- Sigma-Aldrich. (2025). Epidermal Growth Factor Receptor (EGFR) Signaling.

- Bio-Rad. (2025).

- National Center for Biotechnology Information. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PubMed Central.

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

- ClinPGx. (2025).

- National Center for Biotechnology Information. (2025). Aurora kinases: novel therapy targets in cancers. PubMed Central.

- Creative Diagnostics. (2025).

- APExBIO. (2025).

- National Center for Biotechnology Information. (2025). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. PubMed Central.

- MDPI. (2022).

- BenchChem. (2025). Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery.

- BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: A Key Building Block in Medicinal Chemistry.

- National Center for Biotechnology Information. (2025). 2-Chloro-5-methylpyrimidin-4-amine. PubChem.

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

- BenchChem. (2025).

- ResearchGate. (2025). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.

- Sigma-Aldrich. (2025). This compound.

- BenchChem. (2025).

- National Center for Biotechnology Information. (2025). 2-Chloro-5-fluoropyrimidin-4-amine. PubChem.

- Sigma-Aldrich. (2025). This compound DiscoveryCPR 67316-43-2.

- BenchChem. (2025). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.

- ACS Publications. (2016). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.

- BenchChem. (2025). Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery.

- National Center for Biotechnology Information. (2025). 2-Chloro-5-methylpyrimidin-4-amine. PubChem.

- ACS Publications. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

- ACS Publications. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry.

Sources

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 10. In vitro kinase assay [protocols.io]

- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Ascendant Role of 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active molecules, including several blockbuster anticancer drugs.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a go-to template for the design of potent and selective kinase inhibitors.[2] Within this vast chemical space, derivatives of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine have emerged as a particularly promising class of compounds, offering a unique combination of synthetic tractability and potent biological activity. The strategic placement of the chloro, fluoro, and N-methyl groups on the pyrimidine core provides a versatile platform for the generation of diverse chemical libraries with tunable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the biological activity of this compound derivatives, with a focus on their potential as kinase inhibitors for the treatment of cancer and other proliferative diseases.

Mechanism of Action: Targeting the Engine Room of Cellular Signaling

The primary mechanism by which this compound derivatives exert their biological effects is through the inhibition of protein kinases. These enzymes play a central role in cellular signaling pathways, controlling a vast array of processes including cell growth, proliferation, differentiation, and survival.[3] In many cancers, the aberrant activation of specific kinases drives uncontrolled cell growth and tumor progression.[1] Pyrimidine-based inhibitors, including those derived from the this compound scaffold, are designed to compete with adenosine triphosphate (ATP) for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.[4]

The this compound core is particularly well-suited for this purpose. The pyrimidine ring itself provides the foundational interactions with the kinase hinge region, while the substituents at the 2, 4, and 5 positions can be modified to achieve high affinity and selectivity for the target kinase. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents that can explore different regions of the ATP-binding pocket. The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and can also improve the metabolic stability of the molecule. The N-methyl group at the 4-position can be further functionalized to optimize solubility and other pharmacokinetic properties.

Structure-Activity Relationship (SAR): A Guide to Rational Drug Design

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at the 2-position. Structure-activity relationship (SAR) studies of related 2,4,5-trisubstituted pyrimidines have provided valuable insights into the key structural features required for potent kinase inhibition.[5]

For instance, in a series of 2,4,5-trisubstituted pyrimidines designed as CDK inhibitors, the nature of the substituent at the 2-position was found to be critical for both potency and selectivity.[5] Similarly, in the design of EGFR inhibitors, the substituent at the 2-position plays a crucial role in interacting with a key hydrophobic pocket in the enzyme's active site.[4]

While specific SAR data for a broad range of derivatives from the this compound core is not extensively published in peer-reviewed literature, we can extrapolate from the broader class of 2,4-diaminopyrimidines. For example, in the development of macrocyclic 2,4-diaminopyrimidine derivatives as HPK1 inhibitors, the nature of the linker and the macrocyclic ring size were found to significantly impact inhibitory activity.[6]

A general SAR trend for pyrimidine-based kinase inhibitors is that the introduction of a substituted aniline or a related aromatic group at the 2-position often leads to potent activity. The substituents on this aromatic ring can be varied to fine-tune the inhibitory profile against different kinases.

| Position | Modification | Impact on Activity |

| 2 | Introduction of substituted anilines or other aromatic moieties. | Generally leads to potent kinase inhibition. The nature of the substituent on the aromatic ring can influence selectivity. |

| 4 | N-methylation | Can improve solubility and pharmacokinetic properties. Further functionalization is possible. |

| 5 | Fluorine | Can enhance binding affinity and metabolic stability. |

Experimental Protocols: A Practical Guide to Biological Evaluation

The biological evaluation of this compound derivatives typically involves a tiered approach, starting with in vitro kinase assays to determine their inhibitory potency against specific targets, followed by cell-based assays to assess their effects on cancer cell proliferation and viability.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[3][7]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, opaque plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well clear plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel kinase inhibitors. Their synthetic accessibility and the potential for fine-tuning their biological activity through targeted modifications make them an attractive starting point for drug discovery programs. While the publicly available data on derivatives of this specific core is still emerging, the broader understanding of pyrimidine-based kinase inhibitors provides a strong foundation for the rational design of new and effective therapeutic agents. Future research in this area should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to fully explore their therapeutic potential against a range of kinase targets implicated in human disease.

References

-

Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

- Qin, W. W., Sang, C. Y., Zhang, L. L., Wei, W., Tian, H. Z., Liu, H. X., ... & Hui, L. (2015). Synthesis and biological evaluation of 2, 4-diaminopyrimidines as selective Aurora A kinase inhibitors. European journal of medicinal chemistry, 95, 174-184.

-

Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available from: [Link]

- Google Patents. [4,5']bipyrimidinyl-6,4'-diamine derivatives as protein kinase inhbitors.

- Jiang, Y., Wu, K., Cui, D., & Zhou, W. (2013). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o626.

-

European Journal of Medicinal Chemistry. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Available from: [Link]

- Google Patents. Aminopyrimidine kinase inhibitors.

- Jafar, N. N. A., Al-Dahmoshi, H. O. M., Almamori, A. M. J., Al-Khafaji, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Int. J. Curr. Microbiol. App. Sci, 4(12), 1-13.

-

PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. Available from: [Link]

- Jiang, Y., Wu, K., Cui, D., & Zhou, W. (2013). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(5), o626.

-

PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. Available from: [Link]

- Google Patents. PRMT5 inhibitors.

- Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2, 4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265.

-

PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]

- Denny, W. A., Rewcastle, G. W., & Baguley, B. C. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(25), 4096-4103.

-

ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Available from: [Link]

-

Molecules. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

-

PubChem. 2-Chloro-5-methylpyrimidin-4-amine. Available from: [Link]

-

Journal of Medicinal Chemistry. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Available from: [Link]

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine Derivatives

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its ability to form key hydrogen bond interactions with protein targets has made it a cornerstone in the design of therapeutic agents across various disease areas, including oncology, virology, and inflammation.[1] The 2,4-diaminopyrimidine core, in particular, has proven to be a highly effective pharmacophore for targeting a critical class of enzymes: protein kinases.[4][5][6][7] This guide will provide an in-depth exploration of the potential biological targets of derivatives of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine, a compound poised for investigation as a modulator of key cellular signaling pathways. We will delve into the rationale for target selection, present detailed experimental workflows for target identification and validation, and offer insights into the mechanistic underpinnings of these interactions.

The inclusion of a fluorine atom at the 5-position of the pyrimidine ring is a strategic chemical modification. Fluorine can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule, often leading to a more favorable pharmacokinetic profile.[8] Derivatives of 5-fluoropyrimidine have demonstrated significant antitumor activity, further underscoring the therapeutic potential of this chemical class.[9]

Primary Hypothetical Target Class: Protein Kinases

Based on extensive precedent in the literature, the most probable biological targets for this compound derivatives are protein kinases. The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of many kinases.[3] This interaction mimics the binding of the adenine portion of ATP, allowing these compounds to act as competitive inhibitors.

Several subfamilies of the human kinome are particularly susceptible to inhibition by 2,4-diaminopyrimidine-based compounds:

-

Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[5][6]

-

Casein Kinase 1 (CK1) Isoforms: The CK1 family, including isoforms such as CK1ε, is implicated in various cellular processes, and its aberrant activity is linked to cancer progression.[4]

-

c-Jun N-terminal Kinases (JNKs): As members of the mitogen-activated protein kinase (MAPK) family, JNKs play roles in stress responses, apoptosis, and inflammation.[7]

-

Aurora Kinases (AURKs) and Polo-like Kinases (PLKs): These are key mitotic kinases, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]

The specific substitution pattern of this compound derivatives will ultimately determine their selectivity profile across the kinome.

Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to confidently identify and validate the biological targets of a novel chemical series. The following workflow provides a comprehensive strategy, from broad, unbiased screening to in-depth cellular characterization.

Caption: A multi-phase workflow for the identification and validation of biological targets.

Phase 1: Initial Target Identification

The initial phase aims to generate hypotheses about the primary biological targets through broad, unbiased screening.

1.1. Broad Kinase Profiling:

-

Rationale: To rapidly assess the potency and selectivity of the lead compounds against a large panel of kinases. This provides a "snapshot" of the compound's activity across the kinome.

-

Methodology:

-

Select a reputable vendor for kinase profiling services (e.g., Eurofins, Reaction Biology).

-

Provide the compound of interest at a single, high concentration (e.g., 1 or 10 µM) for an initial screen against a panel of over 400 human kinases.

-

Analyze the percentage of inhibition data to identify kinases that are significantly inhibited (e.g., >50% or >80% inhibition).

-

Follow up with dose-response curves for the most promising hits to determine their IC50 values.

-

1.2. Cellular Thermal Shift Assay (CETSA®):

-

Rationale: To identify protein targets that are directly engaged by the compound in a cellular context. This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Methodology:

-

Treat intact cells with the compound of interest and a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by quantitative mass spectrometry (proteome-wide CETSA) or Western blotting (for specific targets).

-

Identify proteins that show a thermal shift (i.e., remain soluble at higher temperatures) in the presence of the compound.

-

Phase 2: In Vitro Validation

This phase focuses on confirming the direct interaction between the compound and the putative targets identified in Phase 1.

2.1. Biochemical IC50 Determination:

-

Rationale: To precisely quantify the potency of the compound against the purified target enzyme.

-

Methodology:

-

Perform a kinase activity assay using a purified, recombinant kinase.

-

Incubate the kinase with its substrate and ATP in the presence of a serial dilution of the inhibitor.

-

Measure the kinase activity (e.g., via phosphorylation of a substrate detected by fluorescence or luminescence).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2.2. Direct Binding Affinity Measurement:

-

Rationale: To confirm a direct physical interaction between the compound and the target protein and to determine the binding affinity (KD).

-

Methodologies:

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface. Measure the change in the refractive index to determine the on- and off-rates of binding.

-

Isothermal Titration Calorimetry (ITC): Titrate the compound into a solution containing the target protein and measure the heat released or absorbed upon binding.

-

Phase 3: Cellular Target Engagement and Pathway Analysis

The focus of this phase is to confirm that the compound engages its target in living cells and modulates its downstream signaling pathways.

3.1. Cell-Based Phosphorylation Assays:

-

Rationale: To determine if the compound inhibits the kinase activity of its target in a cellular environment by measuring the phosphorylation of a known downstream substrate.

-

Methodology (using Western Blotting as an example):

-

Treat cells with the compound for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody specific for the phosphorylated form of the substrate.

-

Use an antibody against the total protein as a loading control.

-

Quantify the band intensities to determine the extent of inhibition.

-

3.2. Phenotypic Assays:

-

Rationale: To link the inhibition of the target kinase to a relevant cellular outcome.

-

Methodologies:

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the anti-proliferative effects of the compound in cancer cell lines.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis (e.g., by flow cytometry): To investigate if the compound causes arrest at a specific phase of the cell cycle.

-

Hypothetical Signaling Pathway Modulation

Derivatives of this compound, by targeting kinases such as CDKs, can have a profound impact on cell cycle progression. The diagram below illustrates a simplified representation of the G1-S phase transition, a critical checkpoint controlled by CDKs.

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. mdpi.com [mdpi.com]

- 4. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-5-fluoro-N-methylpyrimidin-4-amine as a building block for kinase inhibitors

An In-Depth Technical Guide: 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine as a Strategic Building Block for Modern Kinase Inhibitors

Introduction: The Strategic Value of the Substituted Pyrimidine Scaffold

In the landscape of medicinal chemistry, particularly in the design of protein kinase inhibitors, certain molecular frameworks consistently emerge due to their inherent ability to interact with these critical biological targets. The pyrimidine ring is one such "privileged scaffold," a core structure renowned for its synthetic versatility and its capacity to form key interactions within the ATP-binding site of kinases.[1] This guide focuses on a highly functionalized and strategically important pyrimidine derivative: This compound .

This building block is not merely a synthetic intermediate; it is a carefully orchestrated combination of functional groups, each contributing to the final drug candidate's pharmacological profile. Its utility stems from the precise placement of three key features:

-

A Reactive C2-Chloro Handle: The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing a reliable and versatile connection point for introducing complex side chains that can target specific pockets within the kinase active site.

-

A Modulating 5-Fluoro Group: The introduction of fluorine, the most electronegative element, has profound effects on a molecule's properties.[2][3] It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with the protein target, and subtly modulate the basicity (pKa) of the nearby amine groups, which can significantly impact oral absorption and cell permeability.[2][4] In a process known as a "rational fluorine scan," strategic placement of fluorine can improve potency by orders of magnitude.[5]

-

A Hinge-Binding 4-N-methylamine Moiety: The 2-aminopyrimidine motif is a cornerstone of kinase inhibitor design, celebrated for its ability to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine.[6] The N-methylation provides a balance, maintaining the hydrogen bond donor capability while potentially improving solubility and metabolic properties compared to a primary amine.

The strategic combination of these features makes this compound a powerful tool for lead optimization and for "scaffold hopping," a drug design strategy where this pyrimidine core can replace other heterocyclic systems to overcome challenges like poor pharmacokinetics or off-target effects.[1][7][8]

Part 1: Synthesis and Physicochemical Profile

The synthesis of this compound is a multi-step process that begins with a common, commercially available starting material and exploits the differential reactivity of the pyrimidine ring.

Synthesis Pathway

The overall synthesis is achieved in two primary stages: first, the creation of the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective amination.

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol is based on established industrial methods for the chlorination of uracil derivatives.[9][10][11]

-

Reaction Setup: To a dry reactor under a nitrogen atmosphere, charge phosphorus oxychloride (POCl₃, ~2.5 molar equivalents).

-

Starting Material Addition: Slowly add 5-fluorouracil (1.0 molar equivalent) to the stirred POCl₃. The reaction may be slightly exothermic.

-

Catalyst/Base Addition: Over a period of several hours, slowly add N,N-dimethylaniline (~2.0 molar equivalents) while maintaining the reaction temperature.

-

Heating: Heat the reaction mixture to approximately 100°C and maintain for 4-12 hours, monitoring completion by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to room temperature (approx. 20°C). In a separate vessel, prepare a mixture of crushed ice/water and dichloromethane (DCM). Slowly and carefully pour the reaction mixture into the ice/DCM mixture with vigorous stirring, ensuring the temperature does not exceed 40°C.

-

Work-up: Allow the layers to separate. Extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with dilute hydrochloric acid and 5% aqueous sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine, which can often be used in the next step without further purification.[9]

Experimental Protocol 2: Synthesis of this compound

This step leverages the higher electrophilicity of the C4 position of the pyrimidine ring compared to the C2 position, allowing for regioselective substitution.

-

Reaction Setup: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 molar equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Amine Addition: Add a solution of methylamine (CH₃NH₂, ~1.0-1.2 molar equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, ~1.2 molar equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of the mono-aminated product.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure this compound as a solid.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling and for computational modeling in drug design.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 67316-43-2 | [12] |

| Molecular Formula | C₅H₅ClFN₃ | [12] |

| Molecular Weight | 161.56 g/mol | [12] |

| Appearance | Solid | [12] |

| SMILES | FC1=C(NC)N=C(Cl)N=C1 | [12] |

| InChI Key | VYADLELCFPIRRE-UHFFFAOYSA-N | [12] |

Part 2: Application in Kinase Inhibitor Synthesis

The true value of this compound is realized when it is incorporated into a larger molecule designed to inhibit a specific protein kinase. The remaining C2-chloro position is the key synthetic handle for this transformation.

General Strategy for Kinase Inhibitor Elaboration

The most common synthetic operation is a nucleophilic aromatic substitution (SNAr) where an amine-containing fragment is coupled to the C2 position. This fragment is typically designed to occupy the solvent-exposed region of the ATP-binding site, often conferring selectivity for the target kinase.

Caption: General synthetic route for elaborating the building block into a kinase inhibitor.

Experimental Protocol 3: Exemplary Synthesis of a Disubstituted Pyrimidine Kinase Inhibitor

This protocol describes a representative SNAr reaction to construct the final inhibitor scaffold.

-

Reaction Setup: In a microwave vial or sealed tube, combine this compound (1.0 molar equivalent), the desired amine-containing coupling partner (R-NH₂, ~1.1 molar equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or DIPEA (~2.0 molar equivalents).

-

Solvent: Add a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-butanol.

-

Heating: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-160°C), often using microwave irradiation for rapid and efficient heating, for 1-4 hours. Monitor for completion by LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final compound is typically purified via reverse-phase HPLC or silica gel chromatography to yield the highly pure kinase inhibitor.

Context: Inhibition of a Signaling Pathway

Kinase inhibitors function by blocking aberrant signaling cascades that drive diseases like cancer. A drug molecule built from our pyrimidine core would typically bind to a kinase (e.g., a tyrosine kinase like Src or Abl) and prevent it from phosphorylating its downstream substrate, thus interrupting the signal.[13]

Caption: Simplified diagram of a kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a high-value, strategically designed building block for the discovery and development of kinase inhibitors. Its pre-installed hinge-binding element, property-modulating fluorine atom, and versatile synthetic handle at the C2 position provide medicinal chemists with a powerful platform for rapidly generating and optimizing potent and selective drug candidates. The robust and regioselective chemistry associated with this scaffold ensures its continued prominence in the pursuit of targeted therapeutics.

References

-

Recent Advances in Pyrimidine-Based Drugs - PMC. This review highlights the pyrimidine scaffold's widespread therapeutic applications and its role as a versatile chemotype in drug design. Source: PubMed Central (PMC), National Institutes of Health. [Link]

-

Fluorine in drug discovery: Role, design and case studies. This article discusses the unique influence of fluorine on drug-like molecules, including its effects on pharmacokinetics and protein-ligand interactions. Source: A-Alpha Bio. [Link]

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. This paper illustrates the scaffold hopping approach, where pyrimidine-related structures are used to create novel compounds with therapeutic potential. Source: MDPI (Multidisciplinary Digital Publishing Institute). [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. An overview of the advantages of incorporating fluorine into enzyme inhibitors for mechanistic and analytical purposes. Source: PubMed Central (PMC), National Institutes of Health. [Link]

-

2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - NIH. This publication describes the synthesis and crystal structure of a related 4-anilino-substituted 5-fluoropyrimidine derivative. Source: National Institutes of Health (NIH). [Link]

-